molecular formula C23H45NO5 B12551567 9-(3-Butoxypropanamido)-16-hydroxyhexadecanoic acid CAS No. 833484-07-4

9-(3-Butoxypropanamido)-16-hydroxyhexadecanoic acid

Cat. No.: B12551567
CAS No.: 833484-07-4
M. Wt: 415.6 g/mol
InChI Key: RSUPPYINZGUHLZ-UHFFFAOYSA-N
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Description

9-(3-Butoxypropanamido)-16-hydroxyhexadecanoic acid is a complex organic compound with a unique structure that includes both amide and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Butoxypropanamido)-16-hydroxyhexadecanoic acid typically involves a multi-step process. One common method starts with the preparation of 3-butoxypropylamine, which is then reacted with 16-hydroxyhexadecanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

9-(3-Butoxypropanamido)-16-hydroxyhexadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

9-(3-Butoxypropanamido)-16-hydroxyhexadecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(3-Butoxypropanamido)-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: A related compound with similar but simpler structure, used as a solvent.

    3-Butoxypropylamine: Shares the butoxy group and amine functionality, used in various chemical syntheses.

Uniqueness

9-(3-Butoxypropanamido)-16-hydroxyhexadecanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable for research and industrial applications.

Properties

CAS No.

833484-07-4

Molecular Formula

C23H45NO5

Molecular Weight

415.6 g/mol

IUPAC Name

9-(3-butoxypropanoylamino)-16-hydroxyhexadecanoic acid

InChI

InChI=1S/C23H45NO5/c1-2-3-19-29-20-17-22(26)24-21(15-11-7-5-9-13-18-25)14-10-6-4-8-12-16-23(27)28/h21,25H,2-20H2,1H3,(H,24,26)(H,27,28)

InChI Key

RSUPPYINZGUHLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO

Origin of Product

United States

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